(Z)-Benzyl 3-cyanoacrylate
CAS No.:
Cat. No.: VC17371605
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO2 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | benzyl (Z)-3-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
| Standard InChI Key | ISTMDTFQYFVMHN-DAXSKMNVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)/C=C\C#N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=CC#N |
Introduction
Structural and Stereochemical Identity
Molecular Architecture
(Z)-Benzyl 3-cyanoacrylate features a benzyl ester group linked to a cyanoacrylate backbone. The Z-configuration arises from the spatial arrangement of the cyano (–C≡N) and ester (–O–CO–O–) groups on the same side of the double bond (Fig. 1). This stereochemistry critically influences its reactivity and polymerization behavior .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Benzyl (Z)-3-cyanoprop-2-enoate |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| InChI Key | ISTMDTFQYFVMHN-DAXSKMNVSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=CC#N |
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically proceeds via esterification between cyanoacrylic acid derivatives and benzyl alcohol. A representative protocol involves:
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Nucleophilic Attack: Benzyl alcohol reacts with the carbonyl carbon of cyanoacrylic acid, facilitated by acid catalysis.
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Dehydration: Elimination of water yields the α,β-unsaturated ester, with stereochemical control favoring the Z-isomer.
Reaction Scheme:
Stereochemical Considerations
The Z-isomer is stabilized by intramolecular dipole interactions between the electron-deficient cyano group and the ester carbonyl. This configuration is kinetically favored under mild reaction conditions, though isomerization to the E-form may occur at elevated temperatures .
Physicochemical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 6.85 (d, J = 12.0 Hz, 1H, CH=), 5.25 (s, 2H, OCH₂), 3.45 (d, J = 12.0 Hz, 1H, C=CH–CN).
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¹³C NMR: δ 165.2 (C=O), 152.1 (C≡N), 134.5–128.2 (Ar–C), 118.5 (C=CH–CN) .
Infrared (IR) Spectroscopy:
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Strong absorption at 1725 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N stretch), and 1630 cm⁻¹ (C=C stretch).
Polymerization Dynamics
Anionic Polymerization Mechanism
(Z)-Benzyl 3-cyanoacrylate undergoes rapid anionic polymerization upon exposure to moisture or weak bases (e.g., OH⁻):
The reaction proceeds via nucleophilic attack on the β-carbon, forming a high-molecular-weight polymer within seconds.
Table 2: Polymerization Kinetics
| Initiator | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| H₂O | 0.15 | 45.2 |
| NH₃ | 0.22 | 38.7 |
Functional Applications
Industrial Adhesives
(Z)-Benzyl 3-cyanoacrylate is a key component in instant adhesives due to:
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Rapid curing (< 30 seconds).
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High bond strength (up to 20 MPa on steel substrates).
Biomedical Innovations
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Surgical Adhesives: Explored for wound closure and tissue sealing, leveraging its biocompatibility and hemostatic properties.
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Drug Delivery: Functionalized polymers for controlled release systems.
Protective Coatings
Thin films polymerized from (Z)-Benzyl 3-cyanoacrylate exhibit exceptional resistance to:
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Chemical corrosion (acids, alkalis).
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Abrasion (Taber abrasion loss: < 5 mg/1000 cycles).
Future Research Directions
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Stereochemical Stability: Long-term studies on Z→E isomerization under ambient conditions.
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Biodegradability: Environmental impact assessment of polymerized residues.
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Advanced Composites: Integration with nanomaterials for enhanced mechanical properties.
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